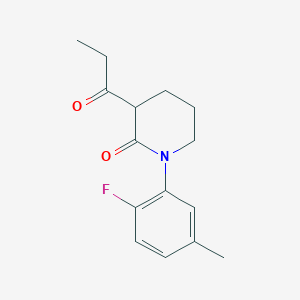
(2S)-2-Amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-Amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanoic acid is an organic compound that belongs to the class of amino acids It features a thiadiazole ring, which is a five-membered ring containing three nitrogen atoms and two sulfur atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanoic acid typically involves the formation of the thiadiazole ring followed by the introduction of the amino acid side chain. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be employed to synthesize thiadiazole derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(2S)-2-Amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the thiadiazole ring are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring may yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives.
科学的研究の応用
(2S)-2-Amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions due to its unique structural features.
Industry: Utilized in the development of functional materials and catalysts.
作用機序
The mechanism of action of (2S)-2-Amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanoic acid involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The compound’s effects are mediated through binding to active sites or allosteric sites on proteins, influencing their function and activity.
類似化合物との比較
Similar Compounds
1,2,4-Triazole: Another nitrogen-containing heterocycle with applications in pharmaceuticals and agrochemicals.
Imidazole: A five-membered ring containing two nitrogen atoms, widely used in medicinal chemistry.
Thiazole: A sulfur-containing heterocycle with significant biological activity.
Uniqueness
(2S)-2-Amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanoic acid is unique due to the presence of both an amino acid side chain and a thiadiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C6H9N3O2S |
|---|---|
分子量 |
187.22 g/mol |
IUPAC名 |
(2S)-2-amino-3-(4-methylthiadiazol-5-yl)propanoic acid |
InChI |
InChI=1S/C6H9N3O2S/c1-3-5(12-9-8-3)2-4(7)6(10)11/h4H,2,7H2,1H3,(H,10,11)/t4-/m0/s1 |
InChIキー |
RUKZYBFMEGFYFV-BYPYZUCNSA-N |
異性体SMILES |
CC1=C(SN=N1)C[C@@H](C(=O)O)N |
正規SMILES |
CC1=C(SN=N1)CC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-{8-azabicyclo[3.2.1]octan-3-ylsulfanyl}acetate](/img/structure/B13252793.png)
![1-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-2-methylcyclopentan-1-ol](/img/structure/B13252794.png)
![1-[(4-Hydroxycyclohexyl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13252797.png)
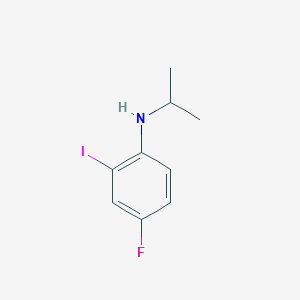
![{1-[2-amino-1-(1-ethyl-1H-pyrazol-5-yl)ethyl]cyclopentyl}methanol](/img/structure/B13252816.png)
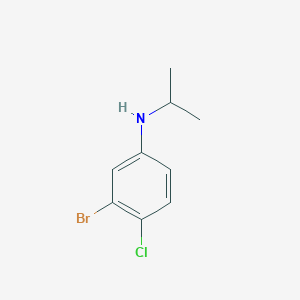

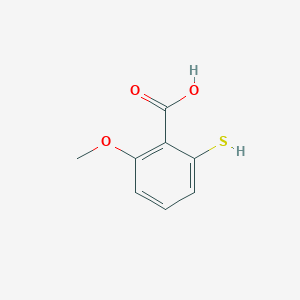
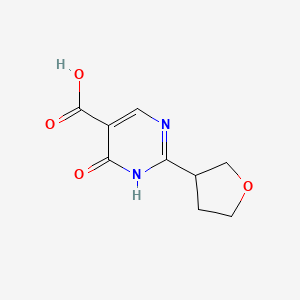
![4-{2-[(2-Methylpropyl)sulfanyl]ethyl}piperidine](/img/structure/B13252833.png)
![(2Z)-2-[(3-nitrophenyl)methylidene]cyclopentan-1-one](/img/structure/B13252838.png)
![2-{2-Tert-butyl-1-[(tert-butyldimethylsilyl)oxy]cyclopentyl}acetaldehyde](/img/structure/B13252861.png)
